molecular formula C20H30N2O6 B3940055 1-cyclopentyl-4-(3,4-dimethoxybenzyl)piperazine oxalate

1-cyclopentyl-4-(3,4-dimethoxybenzyl)piperazine oxalate

Cat. No. B3940055
M. Wt: 394.5 g/mol
InChI Key: KDBHACSIPPIOAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopentyl-4-(3,4-dimethoxybenzyl)piperazine oxalate is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-cyclopentyl-4-(3,4-dimethoxybenzyl)piperazine oxalate is not fully understood. However, it is believed to act on the dopamine and serotonin systems in the brain. The compound has been shown to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-cyclopentyl-4-(3,4-dimethoxybenzyl)piperazine oxalate has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in certain brain regions, which may contribute to its therapeutic effects. The compound has also been shown to modulate the activity of certain neurotransmitter receptors, including the dopamine D2 receptor and the serotonin 5-HT1A receptor.

Advantages and Limitations for Lab Experiments

1-cyclopentyl-4-(3,4-dimethoxybenzyl)piperazine oxalate has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential therapeutic applications. However, the compound has some limitations. It has a relatively short half-life, which may limit its effectiveness as a therapeutic agent. Additionally, the compound has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.

Future Directions

There are several future directions for research on 1-cyclopentyl-4-(3,4-dimethoxybenzyl)piperazine oxalate. One area of research is the development of more potent and selective compounds based on the structure of 1-cyclopentyl-4-(3,4-dimethoxybenzyl)piperazine oxalate. Another area of research is the investigation of the compound's potential use in the treatment of other neurological and psychiatric disorders. Additionally, further studies are needed to establish the safety and efficacy of the compound in humans.

Scientific Research Applications

1-cyclopentyl-4-(3,4-dimethoxybenzyl)piperazine oxalate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antipsychotic, antidepressant, anxiolytic, and analgesic effects in animal models. The compound has also been investigated for its potential use in the treatment of drug addiction and Parkinson's disease.

properties

IUPAC Name

1-cyclopentyl-4-[(3,4-dimethoxyphenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2.C2H2O4/c1-21-17-8-7-15(13-18(17)22-2)14-19-9-11-20(12-10-19)16-5-3-4-6-16;3-1(4)2(5)6/h7-8,13,16H,3-6,9-12,14H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBHACSIPPIOAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C3CCCC3)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-4-[(3,4-dimethoxyphenyl)methyl]piperazine;oxalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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